molecular formula C11H14O B195941 Valerophenone CAS No. 1009-14-9

Valerophenone

Cat. No. B195941
CAS RN: 1009-14-9
M. Wt: 162.23 g/mol
InChI Key: XKGLSKVNOSHTAD-UHFFFAOYSA-N
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Description

Valerophenone, also known as butyl phenyl ketone, is an aromatic ketone with the formula C6H5C(O)C4H9 . It is a colorless liquid that is soluble in organic solvents . It is often used as a tool in the study of various photochemical processes and as intermediates of liquid crystals .


Synthesis Analysis

Valerophenone is usually prepared by the acylation of benzene using valeryl chloride . It can also be synthesized from benzene and valeryl chloride by the Friedel-Crafts reaction or from methyl benzoate by the Grignard reaction .


Molecular Structure Analysis

Valerophenone has a molecular formula of C11H14O . It contains a total of 26 bonds, including 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .


Chemical Reactions Analysis

Valerophenone undergoes enantioselective hydrogenation to the corresponding alcohol . Its photochemistry has been studied . The crystal structures of valerophenone diperoxides trans-1 and cis-1 were elucidated by X-ray crystallographic analysis .


Physical And Chemical Properties Analysis

Valerophenone has a melting point of -9°C, a boiling point of 244-245°C, a density of 0.975 g/mL at 20°C, and a refractive index of n20/D 1.5143 . It is insoluble in water .

Scientific Research Applications

Synthesis of Stimulant Drugs

Valerophenone serves as a vital precursor in the synthesis of α-PVP , a potent stimulant drug . It is involved in the key steps of producing this psychoactive substance, which is structurally related to pyrovalerone and is the ketone analog of prolintane.

Spectroscopic Analysis Reference

Due to its unique chemical properties, Valerophenone is used as a reference compound in spectroscopic analysis . Its well-defined spectral lines make it an ideal standard for calibrating instruments and verifying the accuracy of spectroscopic measurements.

Inhibition of Histamine H1 Receptors

Valerophenone acts as an antagonist for the histamine H1 receptor . It binds to receptor cells, effectively blocking the action of histamine and inhibiting the release of additional mediators like prostaglandins and leukotrienes.

Polymerase Chain Reaction (PCR) Inhibitor

This compound demonstrates significant inhibitory effects on polymerase chain reactions (PCR) . It can hinder the formation of substrate films, potentially increasing light emission in chemiluminescent reactions used in PCR methodologies.

Brewing Industry Applications

In the brewing industry, Valerophenone synthase, an enzyme derived from the compound, is involved in the synthesis of α-acid and β-acid in hops (Humulus lupulus L.) . These acids are crucial for the flavor and stability of beer.

Enzyme Inhibition

Valerophenone is known to inhibit the enzyme carbonyl reductase . This enzyme is involved in the metabolism of various endogenous and exogenous compounds, and its inhibition can be useful in studying metabolic pathways.

Mechanism of Action

Target of Action

Valerophenone primarily targets the histamine H1 receptor . It acts as a potent antagonist for this receptor, effectively hindering the action of histamine . This results in the inhibition of additional mediators like prostaglandins and leukotrienes .

Mode of Action

Valerophenone’s mode of action involves forming intramolecular hydrogen bonds with the hydroxyl group located at C-5 on the benzene ring . This interaction inhibits the action of histamine on the H1 receptor . Furthermore, Valerophenone acts as an inhibitor of the enzyme carbonyl reductase .

Biochemical Pathways

Valerophenone is involved in the synthesis of α-PVP, a stimulant drug . It serves as a vital precursor in this synthesis process . During ketoximation, the nitrogen atom of hydroxylamine, possessing a lone pair of electrons, attacks the electrophilic carbon atom within the ketone’s carbonyl group .

Pharmacokinetics

It is known that the compound is soluble in organic solvents . Its solubility in water is 137.3 mg/L at 25 °C , which may influence its bioavailability.

Result of Action

Valerophenone demonstrates remarkable inhibitory effects on polymerase chain reactions (PCR), chemiluminescent reactions, and analytical methods employing constant pressure . Additionally, it hampers the formation of substrate films, thereby potentially increasing light emission in chemiluminescent reactions .

Action Environment

The action of Valerophenone can be influenced by environmental factors. For instance, its solubility in water and organic solvents can affect its distribution in the environment . Moreover, its stability and efficacy can be influenced by factors such as temperature and pH .

Safety and Hazards

Valerophenone is stable and flammable . It is incompatible with strong oxidizing agents, acids, bases, and plastics . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air .

Future Directions

Valerophenone has been found to exhibit remarkable antimalarial activities in vitro and in vivo . This activity is probably associated with the reactivity of the peroxide group and the steric and electronic effects of the substituents surrounding the diperoxide group .

properties

IUPAC Name

1-phenylpentan-1-one
Source PubChem
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InChI

InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Source PubChem
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InChI Key

XKGLSKVNOSHTAD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
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DSSTOX Substance ID

DTXSID0061406
Record name 1-Pentanone, 1-phenyl-
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Molecular Weight

162.23 g/mol
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Physical Description

Liquid
Record name 1-Phenyl-1-pentanone
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Boiling Point

245.00 °C. @ 760.00 mm Hg
Record name 1-Phenyl-1-pentanone
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CAS RN

1009-14-9
Record name Valerophenone
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Record name Butyl phenyl ketone
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Record name 1-Pentanone, 1-phenyl-
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Record name BUTYL PHENYL KETONE
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Melting Point

-9.4 °C
Record name 1-Phenyl-1-pentanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Valerophenone has the molecular formula C11H14O and a molecular weight of 162.23 g/mol.

A: Yes, research papers describe the ultraviolet absorption spectra of valerophenone and its polymers as analogous to those of ring-substituted acetophenones and valerophenones. [] Studies have also investigated the transient absorptions of valerophenone's triplet state and 1,4-biradical using ns-laser photolysis techniques. []

A: Valerophenone is known to undergo the Norrish Type II reaction. This reaction involves intramolecular hydrogen abstraction from the γ-carbon by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. [, , , , ]

A: Contrary to previous reports, oxygen does influence the Norrish Type II reaction of valerophenone. It quenches the triplet state with rate constants of ~4 × 109 M-1s-1 and interacts with biradicals with k8 ~ 7 × 109 M-1s-1. This interaction yields an intermediate that primarily fragments into acetophenone, olefin, and oxygen. Approximately 75% of these intermediates generate Type II products, while the remaining 25% result in a hydroperoxide. Spin statistical factors likely govern this product ratio. []

A: Studies show that encapsulating valerophenone within cyclodextrins not only suppresses elimination but also leads to notable diastereoselectivity in the solid-state Norrish-Yang photoreaction. The preferential formation of one cyclobutanol (C-1-trans) is attributed to restricted rotation of the 1,4-biradical and its stabilization by hydroxyl groups in the cyclodextrin cavity. Molecular minimization calculations and H-1-H-1 NOESY spectra further support the inclusion of a side chain within the γ-CD cavity. []

ANone: Research indicates that substituents significantly impact valerophenone's photochemistry:

  • α-Cyclopropyl Group: Introduces a dramatic shift in reactivity, inhibiting photoreduction in isopropanol. Instead, cis-trans isomerization occurs, suggesting an energy dissipation mechanism involving cyclopropane bond fragmentation in the triplet state. This phenomenon extends to other cyclopropyl-substituted benzophenones. []
  • α-Halogenation: α,α-Dibromovalerophenone primarily yields C-Br cleavage products upon irradiation. In contrast, α,α-dichlorovalerophenone predominantly undergoes Yang photocyclization. This contrasts with α,α-difluorovalerophenone, which exhibits both cyclization and elimination from the 1,4-biradical. []

ANone: The choice of solvent significantly influences valerophenone's photochemical pathways:

  • Aqueous Solution: In water, valerophenone forms intermolecular hydrogen bonds, leading to a blue shift in the n,π excited states. Conversely, Coulomb interactions with surrounding water molecules cause a red shift in the π,π excited states. Consequently, the 3ππ* state becomes the lowest triplet state, resulting in a longer triplet lifetime compared to other solvents. [] Additionally, the quantum yield for the Norrish Type II reaction is close to unity in aqueous solutions, indicating that α-C-C cleavage doesn't effectively compete with the 1,5-H shift. []
  • Other Solvents: Transient absorptions of the 1,4-biradical show solvent-dependent lifetimes: 103 ns (methanol), 99 ns (2-propanol), 71 ns (acetonitrile), and 31 ns (1,2-dichloroethane). [] This variation suggests that solvent polarity and hydrogen bonding capacity can influence the biradical's lifetime and subsequent reactivity.

ANone: While not directly addressed in the provided research, valerophenone's reactivity makes it a valuable building block in organic synthesis and a model compound for studying photochemical reactions. Some potential applications include:

  • Photoinitiators: Valerophenone and its derivatives can act as photoinitiators for polymerization reactions due to their ability to generate radicals upon irradiation. []
  • Probes for Studying Confinement: The sensitivity of its photochemical behavior to the surrounding environment makes valerophenone a useful probe for investigating the effects of confinement, such as in zeolites or cyclodextrins. [, ]

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